molecular formula C7H10F2 B8813047 1,1-Difluoro-4-methylenecyclohexane

1,1-Difluoro-4-methylenecyclohexane

Cat. No. B8813047
M. Wt: 132.15 g/mol
InChI Key: UANXQYTXUDFBKW-UHFFFAOYSA-N
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Patent
US09073855B2

Procedure details

To the solution from EXAMPLE 490A was added water (75 mL), then N-metthylmorpholine-N-oxide (6.4 mL, 50% solution in water) and OsO4 (14.2 g, 2.5 wt % solution in tert-butanol) were added, and the reaction was stirred for 96 hours at 50° C. The solution was cooled to room temperature, treated with saturated aqueous Na2S2O3 solution (100 mL) for 30 minutes, and then acidified with concentrated aqueous HCl. The solution was then extracted three times with ethyl acetate, and the organic layers were combined, washed with 1M aqueous HCl, and brine, and concentrated. The crude mixture was chromatographed on silica gel using 10-100% ethyl acetate in hexanes, and then 5% methanol in ethyl acetate to give the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
N-metthylmorpholine-N-oxide
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
14.2 g
Type
catalyst
Reaction Step Two
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:9])[CH2:7][CH2:6][C:5](=[CH2:8])[CH2:4][CH2:3]1.[O-:10]S([O-])(=S)=O.[Na+].[Na+].Cl.[OH2:18]>O=[Os](=O)(=O)=O>[F:1][C:2]1([F:9])[CH2:7][CH2:6][C:5]([CH2:8][OH:10])([OH:18])[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CCC(CC1)=C)F
Name
Quantity
75 mL
Type
reactant
Smiles
O
Step Two
Name
N-metthylmorpholine-N-oxide
Quantity
6.4 mL
Type
reactant
Smiles
Name
Quantity
14.2 g
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Step Three
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 96 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed with 1M aqueous HCl, and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was chromatographed on silica gel using 10-100% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
5% methanol in ethyl acetate to give the product

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
Smiles
FC1(CCC(CC1)(O)CO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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